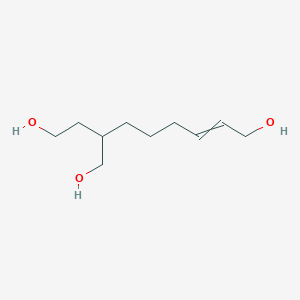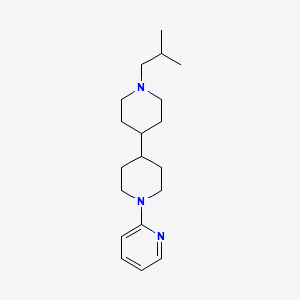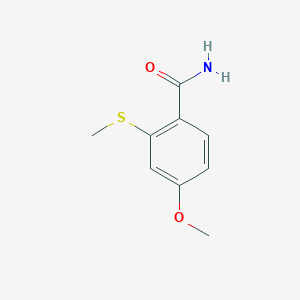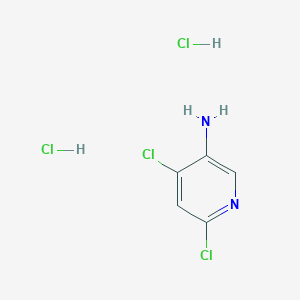
7-(Hydroxymethyl)non-2-ene-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxymethyl)non-2-ene-1,9-diol is an organic compound with the molecular formula C10H20O3. It contains a hydroxymethyl group and a double bond within its structure, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)non-2-ene-1,9-diol can be achieved through several synthetic routes. One common method involves the hydroformylation of non-2-ene, followed by reduction and hydroxylation steps. The reaction conditions typically include the use of catalysts such as rhodium complexes and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroformylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Hydroxymethyl)non-2-ene-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, saturated alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-(Hydroxymethyl)non-2-ene-1,9-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 7-(Hydroxymethyl)non-2-ene-1,9-diol involves its interaction with various molecular targets and pathways. The hydroxymethyl group and double bond allow it to participate in a range of chemical reactions, influencing its biological and chemical activities. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
Neopentyl glycol: A diol with similar structural features, used in the production of polyesters and plasticizers.
Uniqueness
7-(Hydroxymethyl)non-2-ene-1,9-diol is unique due to its combination of a hydroxymethyl group and a double bond, which provides distinct reactivity and versatility in various chemical and industrial applications. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
651304-52-8 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
7-(hydroxymethyl)non-2-ene-1,9-diol |
InChI |
InChI=1S/C10H20O3/c11-7-4-2-1-3-5-10(9-13)6-8-12/h2,4,10-13H,1,3,5-9H2 |
Clé InChI |
KOTHVTGSXHFECE-UHFFFAOYSA-N |
SMILES canonique |
C(CC=CCO)CC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)






![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)



![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
